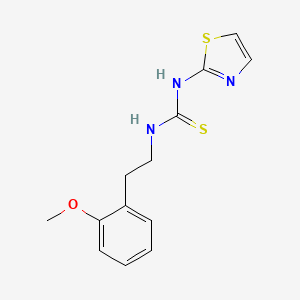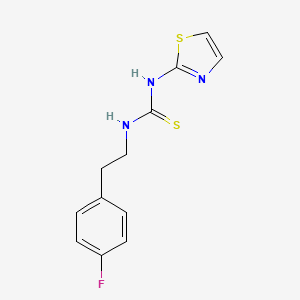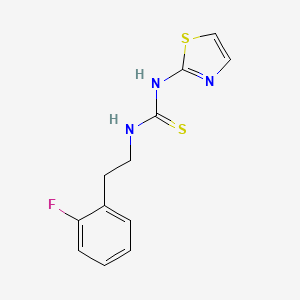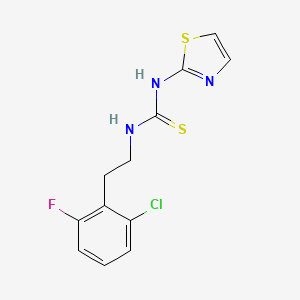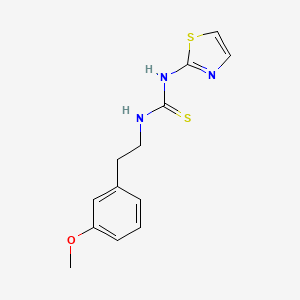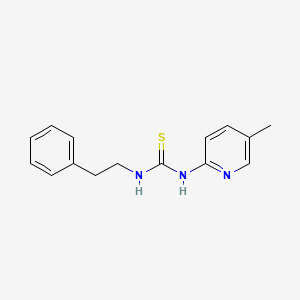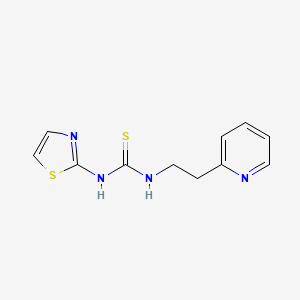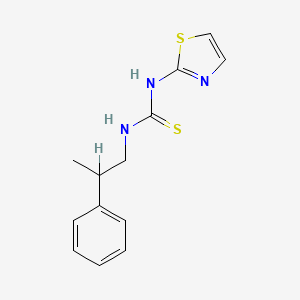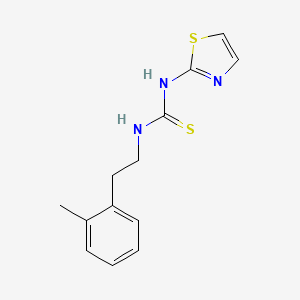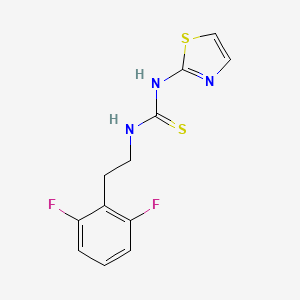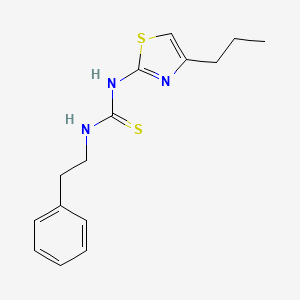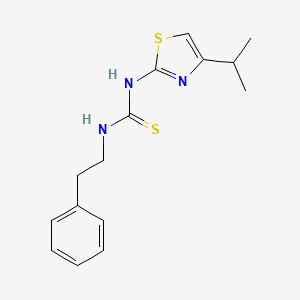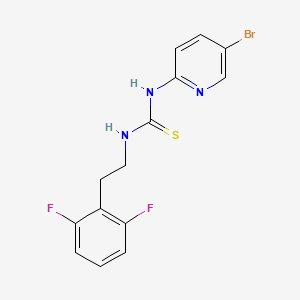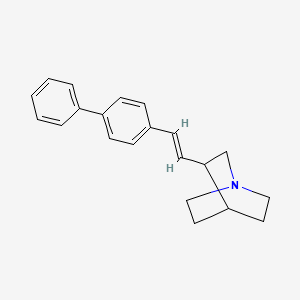
3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is recognized for its potential as a drug candidate and has been the subject of various scientific studies . This compound is notable for its unique structure and properties, which make it a valuable subject for research in multiple fields.
Chemical Reactions Analysis
PMID8709131C15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
PMID8709131C15 has a wide range of scientific research applications. In chemistry, it is used as a probe to study reaction mechanisms and molecular interactions. In biology, it serves as a tool to investigate cellular processes and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where it can act as a modulator of specific biological targets . Additionally, in the industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of PMID8709131C15 involves its interaction with specific molecular targets within cells. It is known to modulate certain pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the context of its use, but it generally acts by binding to proteins or enzymes, altering their activity and thereby influencing biological processes .
Comparison with Similar Compounds
PMID8709131C15 can be compared with other similar compounds, such as GTPL3092 and BDBM50052350 . These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of PMID8709131C15 lies in its specific binding properties and the particular biological pathways it influences, which can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
150843-77-9 |
|---|---|
Molecular Formula |
C21H23N |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-[(E)-2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2/b11-8+ |
InChI Key |
OBORHRVWTIDYCG-DHZHZOJOSA-N |
Isomeric SMILES |
C1CN2CCC1C(C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


